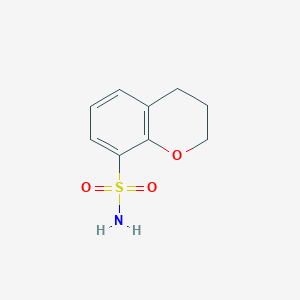

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide

Description

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a synthetic organic compound featuring a benzopyran core fused with a sulfonamide group at the 8-position. The benzopyran scaffold is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring.

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRPZVIVHZSSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678500 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89836-55-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,4-Dihydro-2H-1-benzopyran-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure comprising a benzene ring fused to a pyran ring, with a sulfonamide group that enhances its reactivity and biological activity. The presence of the sulfonamide moiety is critical for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₃S |

| Molecular Weight | 243.31 g/mol |

| Functional Groups | Sulfonamide, Amino Group |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, modulating enzyme activity and influencing various cellular processes.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including carbonic anhydrases, which are crucial in physiological processes such as pH regulation and ion transport.

- Receptor Modulation : It has been investigated for its affinity towards serotonin receptors (5-HT1A), demonstrating anxiolytic effects in vivo, indicating its potential application in treating anxiety disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (Liver Cancer) | 3.48 ± 0.28 | Induction of apoptosis via Bax/Bcl-2 modulation |

| MCF-7 (Breast Cancer) | Not specified | Potential growth inhibition |

| Caco-2 (Colon Cancer) | Not specified | Potential growth inhibition |

In vitro studies indicate that these compounds can induce apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

Case Studies

- Study on Cancer Cell Lines : A study reported the synthesis of novel coumarin-sulfonamide derivatives that included the benzopyran structure. These derivatives exhibited significant anti-proliferative effects on HepG2 cells, with IC50 values indicating strong growth inhibition and apoptosis induction .

- Anxiolytic Activity Investigation : Research involving 3-amino derivatives of benzopyran demonstrated notable anxiolytic effects in behavioral models, suggesting that modifications at the amino group can enhance receptor selectivity and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,4-Dihydro-2H-1-benzopyran-8-sulfonamide and related benzopyran derivatives significantly influence their physicochemical properties, sources, and applications. Below is a detailed analysis:

Structural and Functional Group Analysis

| Compound Name | Core Structure | Key Substituents | Functional Group Properties |

|---|---|---|---|

| This compound | 3,4-Dihydro-2H-1-benzopyran | Sulfonamide (-SO₂NH₂) at position 8 | Polar, acidic, hydrogen-bonding capacity |

| 8-Prenylnaringenin | 3,4-Dihydro-2H-1-benzopyran-4-one | Prenyl (-C₅H₉), hydroxyl (-OH) at 5,7,4' positions | Lipophilic (prenyl), antioxidant (phenolic) |

| 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-8-yl acetate | 3,4-Dihydro-2H-1-benzopyran-4-one | Acetate (-OAc), methoxy (-OMe), hydroxyphenylmethyl | Hydrolyzable (acetate), electron-donating (methoxy) |

Physicochemical Properties

- Solubility : Sulfonamide derivatives generally exhibit higher water solubility than prenylated or acetylated analogs due to polar sulfonamide groups.

- Lipophilicity : 8-Prenylnaringenin’s prenyl group enhances membrane permeability, whereas the acetate in ’s compound may reduce polarity.

Research Findings and Limitations

- 8-Prenylnaringenin : Demonstrates estrogenic activity in vitro and in vivo, making it a candidate for hormone-related research .

- This compound: No direct biological data are available, but sulfonamides are known to inhibit carbonic anhydrases and folate biosynthesis pathways.

- Limitations : Comparative studies on these compounds are absent in the provided evidence. Structural inferences dominate this analysis.

Notes

- The sulfonamide derivative’s applications are extrapolated from its functional group’s historical relevance.

- Natural products like 8-Prenylnaringenin offer insights into structure-activity relationships for drug discovery.

- Further experimental studies are required to validate the hypothesized properties of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.